molecular formula C9H13ClN2O B1271464 N-[3-(aminomethyl)phenyl]acetamide Hydrochloride CAS No. 238428-27-8

N-[3-(aminomethyl)phenyl]acetamide Hydrochloride

Cat. No.: B1271464
CAS No.: 238428-27-8
M. Wt: 200.66 g/mol
InChI Key: OFLWQYJYQFAMPQ-UHFFFAOYSA-N
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Description

N-[3-(aminomethyl)phenyl]acetamide Hydrochloride: is a chemical compound with the molecular formula C9H12N2O•HCl and a molecular weight of 200.67 g/mol . It is commonly used in research and industrial applications due to its unique chemical properties.

Scientific Research Applications

Chemistry:

  • Used as a building block in organic synthesis.
  • Employed in the synthesis of complex molecules and pharmaceuticals.

Biology:

  • Studied for its potential biological activity and interactions with biomolecules.

Medicine:

  • Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

Industry:

  • Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action for “N-[3-(aminomethyl)phenyl]acetamide Hydrochloride” is not available .

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis typically begins with 3-nitrobenzylamine and acetic anhydride.

    Reaction Steps:

Industrial Production Methods: Industrial production methods often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-[3-(aminomethyl)phenyl]acetamide Hydrochloride can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

    Substitution: It can participate in substitution reactions, especially nucleophilic substitutions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Various nucleophiles under basic conditions.

Major Products:

    Oxidation: Products may include nitro derivatives or carboxylic acids.

    Reduction: Products typically include amine derivatives.

    Substitution: Products vary depending on the nucleophile used.

Comparison with Similar Compounds

    N-[3-(aminomethyl)phenyl]acetamide: The base form without the hydrochloride salt.

    N-[3-(hydroxymethyl)phenyl]acetamide: A similar compound with a hydroxyl group instead of an amine group.

    N-[3-(3-pyridinyl)phenyl]acetamide: A derivative with a pyridine ring.

Uniqueness:

  • The hydrochloride form enhances its solubility in water, making it more suitable for certain applications.
  • The presence of the amine group allows for a wide range of chemical modifications and reactions.

Properties

IUPAC Name

N-[3-(aminomethyl)phenyl]acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O.ClH/c1-7(12)11-9-4-2-3-8(5-9)6-10;/h2-5H,6,10H2,1H3,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFLWQYJYQFAMPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC(=C1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60375428
Record name N-[3-(aminomethyl)phenyl]acetamide Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60375428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

238428-27-8
Record name N-[3-(aminomethyl)phenyl]acetamide Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60375428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(3-(aminomethyl)phenyl)acetamide hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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